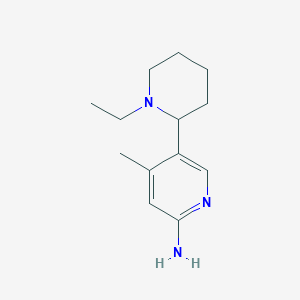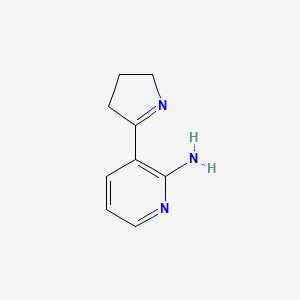
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . This compound is of interest due to its presence in tobacco and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with 1-pyrroline under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction from tobacco leaves, where it is present in small quantities. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated analogs, and substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have investigated its role in biological systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in neuroprotection and its anti-inflammatory properties.
Industry: It is used in the flavor and fragrance industry due to its presence in tobacco and certain foods.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with nicotinic acetylcholine receptors (nAChRs). It has a low affinity for these receptors but can modulate their activity, potentially influencing neurotransmitter release and neuronal signaling pathways . This modulation may contribute to its observed biological effects, such as neuroprotection and anti-inflammatory activity.
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: Another alkaloid found in tobacco, with a higher affinity for nAChRs.
Anabasine: Similar structure but with different biological activities.
Nornicotine: A metabolite of nicotine with distinct pharmacological properties.
Uniqueness
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine is unique due to its specific structure, which allows it to interact with nAChRs differently compared to other tobacco alkaloids. Its presence in various foods also distinguishes it from other similar compounds primarily found in tobacco .
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H11N3/c10-9-7(3-1-6-12-9)8-4-2-5-11-8/h1,3,6H,2,4-5H2,(H2,10,12) |
Clave InChI |
DWRGCAGIVFLYIW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)C2=C(N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



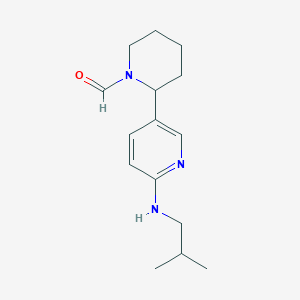


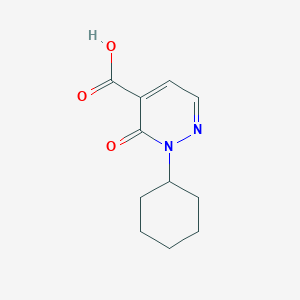


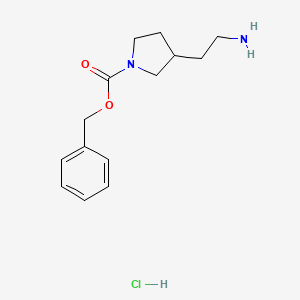

![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)


